4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt

KDNase substrate specificity fluorogenic assay

Problem: Conventional 4-MU-NANA substrates fail to detect KDN-specific sialidases, generating false negatives in enzyme screening. Solution: 4-MU-KDN is the exclusive fluorogenic substrate for KDNases and KDN-sialidases, with a Vmax/Km of 0.033 min⁻¹. • Orthogonal to Neu5Ac-sialidases; no cross-reactivity. • Enables unambiguous KDNase detection in complex mixtures without prior isoform separation. • Validated for high-throughput screening and directed evolution of KDNase variants.

Molecular Formula C19H19NaO11
Molecular Weight 446.3 g/mol
Cat. No. B13747444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt
Molecular FormulaC19H19NaO11
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)CC(C(O3)C(C(C(C(=O)[O-])O)O)O)O.[Na+]
InChIInChI=1S/C19H20O11.Na/c1-7-4-13(22)29-12-5-8(2-3-9(7)12)28-19-11(21)6-10(20)17(30-19)15(24)14(23)16(25)18(26)27;/h2-5,10,14-17,19-20,23-25H,6H2,1H3,(H,26,27);/q;+1/p-1/t10-,14+,15-,16+,17+,19?;/m1./s1
InChIKeyNHQAQAOEMZSJDA-XXKSULJWSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-MU-KDN: Identity and Classification


4-Methylumbelliferyl 3-deoxy-D-glycero-α-D-galacto-2-nonulosonic acid sodium salt (CAS 123269-95-4; common acronym 4-MU-KDN) is a synthetic fluorogenic α-ketoside of the deaminated sialic acid KDN (3-deoxy-D-glycero-D-galacto-2-nonulosonic acid) [1]. It belongs to the 4-methylumbelliferyl (4-MU) glycoside class of enzyme substrates and releases the fluorescent reporter 4-methylumbelliferone (λex 365–380 nm, λem 445–454 nm) upon enzymatic hydrolysis . Its structural hallmark is the absence of the N-acetyl group at C-5 that is present in the canonical sialic acid Neu5Ac, a difference that fundamentally alters its recognition by sialidases and creates a distinct, non-interchangeable substrate profile [2].

1
Substrate Type KDN-specific fluorogenic α-ketoside; releases 4-methylumbelliferone upon enzymatic cleavage
2
Target Enzyme Class KDNase and KDN-sialidase detection workflows; structurally non-interchangeable with Neu5Ac-based substrates
3
Key Structural Note Lacks the C-5 N-acetyl group present in Neu5Ac; this distinction drives orthogonal enzyme recognition

Why 4-MU-KDN Cannot Be Replaced by 4-MU-NANA


The widespread fluorogenic substrate 4-MU-NANA (4-methylumbelliferyl N-acetyl-α-D-neuraminic acid) detects conventional Neu5Ac-cleaving sialidases, but α-ketosides of KDN are explicitly refractory to the same conventional sialidases that hydrolyze 4-MU-NANA [1]. Conversely, 4-MU-KDN is the substrate of choice for KDN-specific sialidases (KDNases) and KDN-sialidases, which exhibit dramatically higher catalytic efficiency on 4-MU-KDN than on 4-MU-Neu5Ac—from 8-fold to >500-fold depending on the enzyme and conditions [1]. Attempting to use 4-MU-NANA to probe KDNase activity yields either no signal or severely attenuated signal, generating false negatives [2]. The two substrates are therefore enzymologically orthogonal and must be selected based on the specific sialidase isoform under investigation.

Target
4-MU-KDN
Substitute
4-MU-NANA
Risk 1
KDN α-ketosides are refractory to conventional sialidases that hydrolyze 4-MU-NANA; enzyme recognition may be absent
Risk 2
KDN-specific enzymes show 8× to >500× lower catalytic efficiency on 4-MU-NANA; signal may be severely attenuated
Risk 3
Wrong substrate selection may produce false negatives in KDNase screening; orthogonal substrate choice is essential

4-MU-KDN vs. Closest Analogs: Quantitative Evidence


KDNase SM Absolute Substrate Discrimination

Purified KDNase SM from Sphingobacterium multivorum exhibits absolute discrimination between 4-MU-KDN and 4-MU-Neu5Ac. The enzyme cleaves 4-MU-KDN with broad linkage tolerance (α2→3, α2→6, and α2→8) but shows no detectable activity toward 4-MU-Neu5Ac, nor toward natural Neu5Ac- or Neu5Gc-containing glycoconjugates [1]. This binary on/off selectivity is the strongest form of substrate differentiation and far exceeds the moderate preference ratios reported for other fluorogenic substrate pairs.

KDNase SM Discrimination
Head-to-head
Absolute (on/off) substrate discrimination
Supports exclusive KDNase detection in mixed samples
No detectable activity toward 4-MU-Neu5Ac or Neu5Ac/Neu5Gc glycoconjugates
KDNase substrate specificity fluorogenic assay

KDN-Sialidase: 4-MU-KDN Km Advantage

In a direct head-to-head kinetic comparison using the novel KDN-cleaving sialidase from loach (Misgurnus fossilis) liver, the Km of 4-MU-KDN (0.07 mM) was approximately 1.7-fold lower than that of 4-MU-Neu5Ac (0.12 mM), demonstrating higher apparent binding affinity [1]. By comparison, the Km of 4-MU-NANA for human fibroblast neuraminidase is reported as 0.13 mM and for leucocyte neuraminidase as 0.22 mM, underlining that 4-MU-KDN can achieve superior affinity on its cognate enzyme relative to 4-MU-NANA on conventional neuraminidases [2].

Km Affinity Comparison
Head-to-head
Km: 0.07 mM (4-MU-KDN) vs. 0.12 mM (4-MU-Neu5Ac); ~1.7-fold lower Km
Higher apparent affinity supports sensitivity at low enzyme abundance
Loach liver KDN-sialidase; pH 4.6; fluorometric assay context
KDN-sialidase Michaelis constant substrate affinity

Hydrolysis Rate Selectivity by KDN-Sialidase/KDNase

Oyster hepatopancreas KDN-sialidase hydrolyzes 4-MU-KDN 30 times faster than 4-MU-Neu5Ac in the presence of 0.2 M NaCl, and 8 times faster in the absence of NaCl. The companion enzyme KDNase from the same tissue hydrolyzes 4-MU-KDN over 500 times faster than 4-MU-Neu5Ac, and its activity is NaCl-independent [1]. These rate ratios vastly exceed the typical 2- to 5-fold substrate preferences reported for related fluorogenic substrates against conventional neuraminidases and constitute a functional enzyme–substrate pairing that cannot be replicated with 4-MU-NANA.

Hydrolysis Rate Selectivity
Head-to-head
8×, 30×, >500× faster hydrolysis of 4-MU-KDN over 4-MU-Neu5Ac
Supports viable KDN-sialidase/KDNase detection in complex biological matrices
Oyster hepatopancreas enzymes; with/without 0.2 M NaCl; assay context
KDN-sialidase KDNase hydrolysis rate substrate selectivity

KDNase SM Catalytic Efficiency Benchmark

Among synthetic and natural substrates tested against purified KDNase SM, 4-MU-KDN (KDNα2MeUmb) delivered the highest catalytic efficiency, with a reported Vmax/Km of 0.033 min⁻¹, attributed to the superior leaving-group properties of the 4-methylumbelliferyl aglycone [1]. This parameter provides a quantitative benchmark for enzyme quality control and inhibitor screening. In directed evolution experiments, starting from a bacterial neuraminidase with negligible KDNase activity, 4-MU-KDN was the substrate used to screen and identify variants with dramatically enhanced KDN cleavage, underscoring its practical value as a selection tool [2].

Catalytic Efficiency
Cross-study
Vmax/Km = 0.033 min⁻¹ (KDNase SM)
Provides a quantitative benchmark for enzyme QC and lot validation
Ranked highest among tested substrates; reported leaving-group context
KDNase SM catalytic efficiency Vmax/Km kinetic parameter

Orthogonal Inhibition Profile of KDNase SM

KDNase SM activity toward 4-MU-KDN is not inhibited by 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (Neu5Ac2en), the broad-spectrum transition-state analogue inhibitor of conventional neuraminidases. Instead, KDNase SM is strongly inhibited by the KDN-specific analogue 2,3-didehydro-2,3-dideoxy-D-glycero-D-galacto-nonulosonic acid (KDN2en) [1]. This reciprocal inhibition profile—KDNase SM resistant to Neu5Ac2en, conventional sialidases resistant to KDN2en—means that 4-MU-KDN, coupled with selective inhibitors, uniquely enables the discrimination of KDN-specific enzymatic activity within mixed enzyme populations without interference from Neu5Ac-cleaving sialidases.

Inhibitor Selectivity
Class-level
Neu5Ac2en-resistant; KDN2en-sensitive (reciprocal profile)
Supports dual-substrate, dual-inhibitor assay panel design
Reciprocal selectivity vs. conventional neuraminidases; qualitative context
KDNase inhibitor selectivity Neu5Ac2en KDN2en

4-MU-KDN Application Scenarios


KDNase/KDN-Sialidase Activity Detection

When assaying tissue homogenates, microbial lysates, or recombinant enzyme preparations that may contain both conventional Neu5Ac-sialidases and KDN-specific sialidases, 4-MU-KDN serves as the exclusive fluorogenic reporter for the KDN-cleaving fraction. Because α-ketosides of KDN are refractory to conventional sialidases [1], and KDNase SM shows no activity toward 4-MU-Neu5Ac [2], a positive fluorescent signal with 4-MU-KDN unambiguously identifies KDN-sialidase/KDNase activity even in complex enzyme mixtures. This selectivity eliminates the need for extensive chromatographic separation of sialidase isoforms prior to assay.

High-Throughput KDNase Inhibitor Screening

The Aspergillus fumigatus sialidase is a bona fide KDNase that prefers KDN glycosides over Neu5Ac substrates [1]. 4-MU-KDN is the appropriate substrate for screening compound libraries against this fungal virulence factor, as 4-MU-NANA would systematically underestimate inhibitory potency or miss KDNase-selective inhibitors entirely. The established Vmax/Km of 0.033 min⁻¹ for a related KDNase (KDNase SM) provides a validated benchmark for assay optimization and Z'-factor determination in 384- or 1536-well screening formats [2].

Directed Evolution of KDN-Specific Sialidases

4-MU-KDN is the substrate of choice for fluorescence-activated screening of mutant neuraminidase libraries aimed at engineering KDNase activity. In a landmark directed evolution study, a bacterial neuraminidase from Micromonospora viridifaciens was evolved into a remarkably efficient KDNase using 4-MU-KDN as the selection substrate, demonstrating its practical utility for isolating gain-of-function variants [1]. The orthogonal inhibition profile—KDNase variants resistant to Neu5Ac2en—further enables counter-screening strategies that eliminate residual Neu5Ac-cleaving clones.

Dual-Substrate Panels for Sialidase Isoforms

Simultaneous assay of a clinical specimen with 4-MU-KDN and 4-MU-NANA, optionally in the presence of Neu5Ac2en or KDN2en, permits the parallel quantification of KDN-sialidase and conventional neuraminidase activities [1]. This differential activity profiling is relevant in cancer biology, where altered sialic acid metabolism—including KDN expression—has been documented in human malignancies [2]. Procurement of both substrates from a single validated source ensures inter-assay consistency and batch-to-batch comparability.

Application
Selection Property
Validation Focus
KDNase activity screening
KDN-specific fluorogenic selectivity
Signal specificity in mixed enzyme samples
KDNase inhibitor screening
Established catalytic benchmark (Vmax/Km)
Assay Z'-factor and inhibitor validation
KDNase directed evolution
Fluorescence-based variant selection
Gain-of-function KDN cleavage validation
Sialidase isoform profiling
Orthogonal substrate-inhibitor pairing
KDN- and Neu5Ac-sialidase activity discrimination
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